molecular formula C9H7BrO B1280059 5-Bromo-3-methylbenzofuran CAS No. 33118-85-3

5-Bromo-3-methylbenzofuran

Cat. No.: B1280059
CAS No.: 33118-85-3
M. Wt: 211.05 g/mol
InChI Key: MRQQUDYWELWUQO-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Compounds Synthesis : A study demonstrated the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, including those related to 5-Bromo-3-methylbenzofuran, which exhibited significant antimicrobial activities against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).

  • Halogenated Dioxobutanoate in Heterocycle Synthesis : Another research focused on using 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran to synthesize nitrogenous heterocycles, showing antimicrobial activities against various bacteria and a fungus (Siddiqui, 2013).

Photodynamic Therapy

  • Zinc Phthalocyanine for Cancer Treatment : A novel zinc phthalocyanine compound, substituted with a derivative of this compound, was synthesized for photodynamic therapy applications. Its properties as a photosensitizer were found to be promising for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

  • Oxidant Properties Study : Research investigating the effects of a compound derived from this compound on vitamin and malondialdehyde levels in rats found significant changes, suggesting potential stress-inducing and free radical increasing properties (Karatas, Koca, Kara, & Servi, 2006).

Antimicrobial Activities

  • Novel Triazoles Synthesis : A study described the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromobenzofuran derivatives, showing antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Safety and Hazards

5-Bromo-3-methylbenzofuran is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement H302 is associated with it, indicating that it may be harmful if swallowed .

Future Directions

While specific future directions for 5-Bromo-3-methylbenzofuran are not mentioned in the search results, benzofuran derivatives are a major area of interest in drug design and development . They are being studied for their potential applications in various fields, including antimicrobial and anticancer therapies .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methylbenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions suggest that this compound can influence the metabolism of other compounds by inhibiting these enzymes. Additionally, it has been shown to have high gastrointestinal absorption and blood-brain barrier permeability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This compound also affects the expression of genes related to oxidative stress and inflammation, indicating its potential role in modulating cellular responses to stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in altered metabolism of other compounds that are substrates for these enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of careful dosage management when using this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of CYP1A2 and CYP2C19 also suggests that it can influence the metabolism of other compounds that are substrates for these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s high blood-brain barrier permeability indicates that it can accumulate in the brain, potentially affecting neurological functions .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The presence of this compound in the endoplasmic reticulum suggests that it can directly influence the metabolism of other compounds processed in this organelle.

Properties

IUPAC Name

5-bromo-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQQUDYWELWUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491577
Record name 5-Bromo-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33118-85-3
Record name 5-Bromo-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of [(2-acetyl-4-bromophenyl)oxy]acetic acid (1.648 mmol) in acetic acid (2.075 mL) was treated with sodium acetate (9.89 mmol) and acetic anhydride (21.42 mmol). The reaction solution was heated with stirring to 140° C. for 3.5 h. Analysis by LCMS showed a major product that did not ionize, and consumption of starting material. The mixture was diluted with water and ethyl acetate and was washed with 1N aq NaOH until the aqueous phase was basic (pH˜12). The mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated to an oil in vacuo. No further purification was carried out. 1H NMR (400 MHz, chloroform-d) δ ppm 7.67 (d, J=1.77 Hz, 1H) 7.38-7.45 (m, 2H) 7.32-7.38 (m, 1H) 2.24 (d, J=1.26 Hz, 3H).
Quantity
1.648 mmol
Type
reactant
Reaction Step One
Quantity
9.89 mmol
Type
reactant
Reaction Step One
Quantity
21.42 mmol
Type
reactant
Reaction Step One
Quantity
2.075 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(2-acetyl-4-bromophenoxy)acetic acid (5.3 g, 19.41 mmol) in acetic anhydride (100 mL) was added NaOAc (3.19 g, 38.90 mmol). The resulting solution was heated to reflux overnight. The pH value of the resulting solution was adjusted to 7 with aqueous sodium hydroxide, extracted with ether (50 mL×3), dried over anhydrous sodium sulfate and concentrated under vacuum to give a residue, which was purified by silica gel chromatography (petroleum ether) to afford 5-bromo-3-methyl-1-benzofuran as a light yellow oil (3.8 g, 93%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Bromo-3-methylbenzofuran in the synthesis of pyrazolene-benzofuran derivatives?

A1: this compound serves as a crucial starting material in the synthesis of pyrazolene-benzofuran derivatives []. It reacts with chloroacetone in the presence of potassium carbonate (K2CO3) to yield 5-Bromo-2-cinnamoyl-3-methylbenzofurans. This intermediate then undergoes further reactions with hydrazine hydrate and substituted acid chlorides to produce the final pyrazolene-benzofuran derivatives.

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